molecular formula C10H24N2 B077796 N,N'-Diethyl-1,6-diaminohexane CAS No. 13093-05-5

N,N'-Diethyl-1,6-diaminohexane

Cat. No. B077796
CAS RN: 13093-05-5
M. Wt: 172.31 g/mol
InChI Key: LDQWVRMGQLAWMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N,N'-Diethyl-1,6-diaminohexane involves various chemical reactions, showcasing its versatility in chemical synthesis. For example, asymmetric synthesis techniques have been employed to create derivatives of 1,2-diamino-4,5-dimethylcyclohexanes using zirconium-catalyzed and -promoted reductive cyclization of N,N'-di[(S)-1-phenylethyl]-4(R),5(R)-diamino-1,7-octadiene, highlighting the synthetic utility of diamino compounds (Grepioni et al., 1999). Additionally, the synthesis of non-isocyanate carbamate monomers from ethylene carbonate and 1,6-diaminohexane as raw materials further demonstrates the compound's relevance in polymer chemistry (Liu Guo-ji, 2011).

Molecular Structure Analysis

The molecular structure of compounds derived from or related to N,N'-Diethyl-1,6-diaminohexane has been extensively studied. For instance, the molecular and crystalline structures of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate were elucidated using X-ray analysis, which is critical for understanding the compound's chemical behavior and reactivity (Poplevina et al., 2009).

Chemical Reactions and Properties

N,N'-Diethyl-1,6-diaminohexane and its derivatives engage in various chemical reactions, demonstrating a wide range of chemical properties. For example, the formation of adducts with 1,1,1-tris(4-hydroxyphenyl)ethane and diamines shows the compound's ability to participate in hydrogen-bonded frameworks, which is essential for materials science and engineering applications (Zakaria et al., 2002).

Scientific Research Applications

Production of Nylon 6-6

  • Application Summary : N,N’-Diethyl-1,6-diaminohexane is used as a monomer in the production of nylon 6-6 .
  • Results or Outcomes : The result of this application is the production of nylon 6-6, a strong, durable material widely used in textiles, automotive applications, and more .

Production of Polyurethane

  • Application Summary : A derivative of N,N’-Diethyl-1,6-diaminohexane, hexamethylene diisocyanate (HDI), is used in the production of polyurethane .
  • Results or Outcomes : The result of this application is the production of polyurethane, a versatile material used in a wide range of applications, from foam insulation to coatings, adhesives, and sealants .

Cross-linking Agent in Epoxy Resins

  • Application Summary : N,N’-Diethyl-1,6-diaminohexane acts as a cross-linking agent in epoxy resins .
  • Results or Outcomes : The result of this application is the production of high-performance epoxy resins, which are used in a variety of applications, including coatings, adhesives, and composite materials .

properties

IUPAC Name

N,N'-diethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-11-9-7-5-6-8-10-12-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQWVRMGQLAWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065349
Record name 1,6-Hexanediamine, N,N'-diethyl-
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diethyl-1,6-diaminohexane

CAS RN

13093-05-5
Record name N1,N6-Diethyl-1,6-hexanediamine
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Record name 1,6-Hexanediamine, N1,N6-diethyl-
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Record name N,6-hexanediamine
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Record name 1,6-Hexanediamine, N1,N6-diethyl-
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Record name 1,6-Hexanediamine, N,N'-diethyl-
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Record name N,N'-diethylhexamethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Chen, L Zhu, Z Zhang - Polymer Chemistry, 2022 - pubs.rsc.org
A highly facile catalyst-free synthetic methodology for optically active polysulfonamide derivatives with controlled linear architecture has been established based on chiral bis(2-…
Number of citations: 5 pubs.rsc.org
X Pei, D Xiong, H Wang, S Gao, X Zhang… - Angewandte …, 2018 - Wiley Online Library
Carbon dots (CDs) have attracted increasing attention in applications such as bio‐imaging, sensors, catalysis, and drug delivery. However, unlike metallic and semiconductor …
Number of citations: 42 onlinelibrary.wiley.com
H Shimomoto, H Mukai, H Bekku, T Itoh… - Macromolecules, 2017 - ACS Publications
Transition-metal-catalyzed N–H insertion of a diazocarbonyl compound is applied for polycondensation for the first time to give a new type of aromatic polyamine. The well-defined …
Number of citations: 18 pubs.acs.org
JK Natarajan, JN Alumasa, K Yearick… - Journal of medicinal …, 2008 - ACS Publications
Using predictions from heme−quinoline antimalarial complex structures, previous modifications of chloroquine (CQ), and hypotheses for chloroquine resistance (CQR), we synthesize …
Number of citations: 151 pubs.acs.org
C Hou, Z Huang, Y Fang, J Liu - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Protein assemblies are extremely interesting in chemistry and supramolecular chemistry. How to design protein assemblies with dimensional structures is important for applications. To …
Number of citations: 50 pubs.rsc.org
H Feng, N Zheng, W Peng, C Ni, H Song… - Nature …, 2022 - nature.com
Thermoset polymers are indispensable but their environmental impact has been an ever-increasing concern given their typical intractability. Although concepts enabling their …
Number of citations: 31 www.nature.com
J Hatai, C Schmuck - Supramolecular Chemistry in Water, 2019 - Wiley Online Library
The specific recognition of a peptide or protein underlies many biological processes. Artificial receptors that bind to the same targets, thereby inhibiting protein–protein interactions, thus …
Number of citations: 1 onlinelibrary.wiley.com
C Hu - 2022 - scholar.archive.org
1. Abstract As a nature-inspired and nature-derived scientific field, supramolecular chemistry has contributed dramatically to achievements in various scientific fields ranging from …
Number of citations: 2 scholar.archive.org
W Li, AT Bockus, B Vinciguerra, L Isaacs… - Chemical …, 2016 - pubs.rsc.org
The recognition of human growth hormone (hGH) by the synthetic host molecule cucurbit[7]uril (Q7) was predicted on the basis of its N-terminal phenylalanine. An aqueous-compatible …
Number of citations: 74 pubs.rsc.org
HS Greenberg - 1969 - search.proquest.com
The author wishes to express his most sincere thanks and appreciation to Dr. Charles C, Price for his advice, suggestions, patience and encouragement throughout the course of this …
Number of citations: 3 search.proquest.com

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